molecular formula C12H14O2 B12305486 trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid

trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12305486
M. Wt: 190.24 g/mol
InChI Key: ROCCQLQIKAVDGO-UHFFFAOYSA-N
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Description

trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane-containing carboxylic acid derivative with a 2,5-dimethylphenyl substituent. Cyclopropane rings are known for their conformational rigidity, which can enhance metabolic stability and influence interactions in biological systems . The methyl groups at the 2- and 5-positions on the phenyl ring likely contribute to steric effects and lipophilicity, factors critical in agrochemical or pharmaceutical applications .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-7-3-4-8(2)9(5-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)

InChI Key

ROCCQLQIKAVDGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CC2C(=O)O

Origin of Product

United States

Preparation Methods

Sulfonium and Tetrahydrothiophenium Ylide Approaches

Cyclopropanation via sulfonium or tetrahydrothiophenium ylides is a cornerstone method for constructing the cyclopropane ring. The process involves generating stabilized ylides that react with activated alkenes. A patented method (US4083863A) utilizes 1-(carbalkoxymethyl)tetrahydrothiophenium halides (Formula V) to produce ylides (Formula VI) under basic conditions. These ylides exhibit superior thermal stability compared to traditional sulfonium analogs, enabling higher yields (up to 95%) and reduced side reactions.

Reaction Conditions

  • Base : Aqueous NaOH/KOH (1–1.2 eq)
  • Solvent : Methylene chloride, chloroform
  • Temperature : 25–50°C
  • Time : 10 min–3 h for ylide formation; 1–5 h for cyclopropanation

Example :
Tetrahydrothiophenium carboxymethylide ethyl ester reacts with 6,6-dimethylfulvene in methylene chloride at 35–40°C, achieving >95% conversion to the cyclopropane ester.

Optimization and Scalability

The tetrahydrothiophenium route allows large-scale production due to the reversible thermal decomposition of intermediates. For trans-selectivity, steric hindrance from the 2,5-dimethylphenyl group directs ylide addition to the less substituted alkene position.

Dichlorovinyl Intermediate Route

Dehydrochlorination Strategy

A Chinese patent (CN102060694A) describes synthesizing the compound from (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid. Dehydrochlorination using lower aliphatic alcohols (e.g., methanol) and deacidifying agents (e.g., K₂CO₃) yields the target product via elimination.

Key Steps

  • Reaction : Reflux in methanol with K₂CO₃ (3–4 eq) at 65–80°C for 4–12 h.
  • Workup : Filtration, solvent removal, and recrystallization from ethanol/water.

Yield : 75–85% after purification.

Stereochemical Control

The trans configuration is preserved by maintaining anhydrous conditions during dehydrochlorination, preventing epimerization.

Palladium-Catalyzed Conjugate Addition

N-Ylide Cyclopropanation

A 2023 ACS Organic Process Research & Development study reports a novel palladium-catalyzed method using potassium vinyltrifluoroborate and DABCO-derived ylides. The approach constructs the cyclopropane ring via a conjugate addition-cyclopropanation cascade.

Procedure

  • Conjugate Addition : Pd(OAc)₂/dppf catalyzes the addition of vinyltrifluoroborate to 4-methyl-2-vinylpyrimidine.
  • Cyclopropanation : Reaction with tert-butyl bromoacetate-derived ylide in MeCN/Cs₂CO₃ at 80°C for 20 h.

Yield : 58% over three steps.

Chiral Resolution

Racemic product resolution uses (S)-1-(1-naphthyl)ethylamine or (+)-dehydroabietylamine salts, achieving >98% enantiomeric excess (ee) via recrystallization.

Aldehyde Intermediate Approach

Oxidation and Cyclopropanation

A J-Stage paper details synthesizing analogous cyclopropanes via aldehyde intermediates. Selenium dioxide oxidizes methyl chrysanthemate to an aldehyde, which undergoes hydroxylamine condensation and cyclization.

Reaction Sequence

  • Oxidation : Selenium dioxide in dioxane at reflux.
  • Oxime Formation : Hydroxylamine hydrochloride in pyridine/ethanol.
  • Cyclopropanation : Acid-catalyzed cyclization.

Yield : 40–50% over three steps.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Stereoselectivity Scalability
Ylide-Mediated Tetrahydrothiophenium salts 80–95 High (trans) Industrial
Dichlorovinyl K₂CO₃, methanol 75–85 Moderate Lab-scale
Palladium-Catalyzed Pd(OAc)₂, DABCO 58 High (trans) Pilot-scale
Aldehyde Selenium dioxide 40–50 Low Lab-scale

Cost Considerations :

  • Ylide methods require expensive sulfonium precursors but offer superior yields.
  • Dichlorovinyl routes use cheaper starting materials but need rigorous purification.

Environmental Impact :

  • Palladium-based methods generate heavy metal waste, necessitating recycling protocols.

Chemical Reactions Analysis

Oxidative Reactions

The carboxylic acid group undergoes oxidation under specific conditions. For example, oxidative cleavage of the cyclopropane ring can occur using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or alkaline media. This reaction typically converts the cyclopropane ring into a ketone or carboxylic acid derivative, depending on the oxidizing agent and reaction conditions.

Key Reaction Parameters

Reaction TypeReagents/ConditionsProducts
Oxidative CleavageKMnO₄, H⁺/H₂O, heatKetones or dicarboxylic acids

Reduction Reactions

The compound can undergo reduction of the carboxylic acid group to form alcohols or aldehydes. For instance, lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol. Additionally, the cyclopropane ring may remain intact during these reductions, preserving its structural integrity.

Key Reaction Parameters

Reaction TypeReagents/ConditionsProducts
Carboxylic Acid ReductionLiAlH₄, THF, refluxCyclopropane alcohol derivatives

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring is highly reactive and undergoes ring-opening under specific conditions. For example, TaCl₅ -mediated reactions with aromatic aldehydes yield substituted tetrahydronaphthalenes via electrophilic attack and subsequent cyclization. This process involves intermediate carbocation formation and stereoselective substitution .

Mechanistic Insight

  • Step 1 : Cyclopropane ring opening forms a carbocation intermediate.

  • Step 2 : Electrophilic substitution with an aromatic aldehyde-derived electrophile.

  • Step 3 : Cyclization and substitution with TaCl₅ to form the final product.

Example Reaction

Reaction TypeReagents/ConditionsProducts
TaCl₅-MediatedTaCl₅, aromatic aldehyde, DCETetrahydronaphthalene derivatives

Esterification and Amide Formation

The carboxylic acid group readily forms esters and amides. For example, reaction with alcohols or amines under acidic catalysis (e.g., HCl) or using coupling agents like DCC/DMAP can yield ester or amide derivatives. These transformations are critical for modifying the compound’s physicochemical properties for applications in organic synthesis.

Key Reaction Parameters

Reaction TypeReagents/ConditionsProducts
EsterificationROH, HCl, refluxCyclopropane esters

Stereochemical Considerations

The compound’s trans configuration influences its reactivity. For instance, stereochemical enrichment of cis/trans isomers can be achieved via resolution techniques using alkaloid bases like ephedrine or quinine. This is particularly relevant in pharmaceutical applications where stereochemical purity is critical .

Isomer Separation Example

Separation MethodReagents/ConditionsOutcome
Alkaloid ResolutionEphedrine, acetonitrileEnriched cis-isomer (>50%)

Experimental Data from Research Studies

A study using TaCl₅ demonstrated that dimethyl 2-phenylcyclopropane-1,1-dicarboxylate reacts with aromatic aldehydes to form substituted tetrahydronaphthalenes. Quantum chemical modeling revealed an activation barrier of 14.56 kcal/mol for the cyclopropane ring-opening step .

Key Findings

  • Reaction Yield : Up to 81% conversion under optimized conditions.

  • Stereochemical Outcome : Cis arrangement of substituents in the cyclohexene moiety.

Scientific Research Applications

Synthesis and Intermediate Use

trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid serves as an important intermediate in the synthesis of various biologically active compounds. Its preparation typically involves the oxidation of 2-(2,5-dimethylphenyl)cyclopropane, which can be derived from 2,5-dimethylbenzyl alcohol . This compound's unique cyclopropane structure contributes to its reactivity in organic synthesis.

Pharmaceutical Applications

  • Inhibition of Enzymes :
    • Research indicates that derivatives of this compound can act as non-natural small molecule inhibitors of enzymes such as O-acetylserine sulfhydrylase (OASS). These compounds exhibit a high affinity for the enzyme, suggesting their potential use in drug development targeting metabolic pathways in bacteria like Haemophilus influenzae .
  • Chiral Synthesis :
    • The compound has been utilized in the synthesis of chiral compounds, which are critical in pharmaceuticals for their specific biological activity. For instance, it has been involved in reactions producing key intermediates for drugs like Cilastatin, showcasing its versatility in creating complex molecular architectures .
  • Biologically Active Compounds :
    • The synthesis of various biologically active organic compounds from this cyclopropane derivative indicates its significance in medicinal chemistry. Its structural features allow it to participate in reactions that yield compounds with potential therapeutic effects .

Case Study 1: Inhibition Mechanism

A study focused on the design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids demonstrated that these compounds could effectively inhibit O-acetylserine sulfhydrylase. Molecular modeling studies provided insights into their binding mechanisms, highlighting the importance of structural modifications for enhancing inhibitory activity .

Case Study 2: Chiral Synthesis Applications

Research involving the reaction of ethyl diazoacetate with various substrates led to the production of chiral cyclopropanecarboxylic acids. These reactions not only confirmed the utility of this compound but also illustrated its role as a precursor in synthesizing pharmacologically relevant molecules .

Summary Table of Applications

Application AreaDescription
Organic Synthesis Intermediate Used to synthesize various biologically active compounds.
Enzyme Inhibition Acts as a small molecule inhibitor for O-acetylserine sulfhydrylase.
Chiral Compound Production Involved in producing chiral intermediates for pharmaceutical applications.
Therapeutic Development Potential use in developing new drugs targeting specific metabolic pathways.

Mechanism of Action

The mechanism of action of trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as O-acetylserine sulfhydrylase, which is involved in cysteine biosynthesis. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the metabolic pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position: 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl Derivatives

The position of methyl groups on the phenyl ring significantly alters molecular properties. For example:

Property trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic Acid (Inferred) trans-2-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic Acid
Molecular Formula C₁₂H₁₄O₂ C₁₂H₁₄O₂
Molecular Weight 190.24 190.24
Predicted pKa ~4.6 (similar to 3,5-dimethyl analog) 4.63 ± 0.10
Boiling Point ~340°C (estimated) 342.7 ± 31.0 °C
Density ~1.17 g/cm³ (estimated) 1.172 ± 0.06 g/cm³

Key Differences :

  • Lipophilicity : The 2,5-dimethyl group may slightly increase lipophilicity compared to the 3,5-isomer, influencing membrane permeability in biological systems .
Electron-Donating vs. Electron-Withdrawing Substituents

Fluorinated analogs, such as trans-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid (CAS 701914-06-9), highlight the role of electronic effects :

Property This compound trans-2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic Acid
Substituent Electronic Nature Electron-donating (methyl) Electron-withdrawing (fluoro)
Predicted pKa ~4.6 Likely lower (fluoro groups enhance acidity)
Biological Activity Limited data; inferred agrochemical potential Higher PET inhibition in fluorinated carboxamides (IC₅₀ ~10 µM)

Mechanistic Insights :

  • Electron-Withdrawing Groups (EWGs) : Fluorine substituents increase acidity and enhance interactions with biological targets (e.g., photosynthetic electron transport inhibition in chloroplasts) .
  • Electron-Donating Groups (EDGs) : Methyl groups may reduce binding affinity to enzymes but improve pharmacokinetic properties like metabolic stability .
Core Structure: Cyclopropane vs. Naphthalene Carboxamides
Feature This compound N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Core Structure Cyclopropane-carboxylic acid Naphthalene-carboxamide
Bioactivity Target Not explicitly studied Photosystem II (PET inhibition)
Key Activity Driver Rigidity of cyclopropane Lipophilicity and substituent position

Structural Implications :

  • Hydrogen Bonding : The carboxylic acid group may engage in stronger hydrogen bonding compared to carboxamides, altering binding modes.

Biological Activity

trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound's unique structure allows it to interact with biological macromolecules, influencing various biochemical pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves cyclopropanation reactions using suitable precursors. The compound is characterized by its carboxylic acid functional group and a cyclopropane ring, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis. By binding to the active site of this enzyme, it disrupts the metabolic pathway associated with cysteine production.
  • Reactive Intermediates : The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modify biological macromolecules and influence cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. It appears to modulate the expression of pro-inflammatory cytokines, contributing to reduced inflammation in cellular models .

Anticancer Potential

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies on human glioblastoma cell lines (U251) revealed that treatment with this compound resulted in significant decreases in cell proliferation and alterations in gene expression associated with cancer progression .

Case Studies

  • U251 Glioblastoma Cells : Treatment with the compound at concentrations around 400 nM led to a notable decrease in cell viability and significant changes in gene expression profiles associated with cancer pathways. Differential expression analysis identified 993 transcripts affected by treatment, indicating extensive regulatory effects on cellular processes related to growth and inflammation .
  • Antimicrobial Activity : A study reported that this compound showed promising results against gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates pro-inflammatory cytokines
AnticancerReduces proliferation in U251 glioblastoma cells

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the stereoselective synthesis of trans-2-(2,5-dimethylphenyl)cyclopropane-1-carboxylic acid?

  • Methodology : Utilize chiral auxiliaries or asymmetric catalysis during the cyclopropanation step to ensure stereochemical purity. For example, Sharpless cyclopropanation or transition-metal-catalyzed methods can achieve the desired trans-configuration. Post-synthetic derivatization (e.g., hydrolysis of ester precursors) can yield the carboxylic acid functionality. Structural confirmation via X-ray crystallography or NMR (e.g., coupling constants for cyclopropane protons) is critical .

Q. How can the purity and structural integrity of this compound be validated in synthetic workflows?

  • Methodology : Employ HPLC with chiral stationary phases to resolve enantiomers and confirm stereochemical purity. Mass spectrometry (HRMS) and elemental analysis verify molecular composition. Thermal stability assessments (e.g., differential scanning calorimetry) can detect cyclopropane ring degradation under stress conditions .

Q. What are the primary biological or chemical applications of this compound in academic research?

  • Methodology : The compound serves as a chiral building block for bioactive molecules, such as protease inhibitors (e.g., CHIKV inhibitors) or receptor probes. Its cyclopropane ring introduces conformational constraints, enhancing target selectivity. Functional assays (e.g., enzyme inhibition kinetics) and molecular docking studies are used to evaluate activity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the aryl ring influence cyclopropane ring stability?

  • Methodology : Compare thermal decomposition rates (via TGA) of derivatives with electron-donating (e.g., methyl) vs. electron-withdrawing groups (e.g., halogens). Computational studies (DFT) can model resonance effects and ring strain. Instability is linked to electron-rich π-systems, as observed in 2-arylcyclopropylamine analogs .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Conduct structure-activity relationship (SAR) studies using stereoisomerically pure samples. For example, isolate (R,R) and (S,S) enantiomers via chiral chromatography and test in parallel biological assays (e.g., antiviral IC50). Control for batch-to-batch variability by standardizing synthetic protocols and analytical methods .

Q. How can this compound be optimized for enhanced 5-HT2A receptor selectivity over 5-HT1A?

  • Methodology : Introduce substituents at the 4-position of the aryl ring to modulate lipophilicity and steric bulk. Radioligand binding assays (e.g., using [³H]ketanserin for 5-HT2A) quantify affinity shifts. Molecular dynamics simulations guide rational design by predicting ligand-receptor interactions .

Q. What role does the cyclopropane ring play in inhibiting photosynthetic electron transport (PET)?

  • Methodology : Compare PET inhibition (spinach chloroplast assays) of cyclopropane analogs vs. non-cyclopropane derivatives. Measure IC50 values and correlate with substituent lipophilicity (logP) and electronic parameters (Hammett constants). Positional effects of methyl groups on the aryl ring are critical, as seen in related naphthalene carboxamides .

Methodological Notes

  • Stereochemical Analysis : Use NOESY NMR to confirm trans-configuration; J values for cyclopropane protons typically range from 4–6 Hz for trans isomers .
  • Stability Testing : Monitor compound degradation under recrystallization or storage conditions via periodic HPLC analysis .
  • Biological Assays : For antiviral studies, employ plaque reduction assays in BHK-21 cells with cytotoxicity controls (e.g., MTT assays) .

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